

Spectroscopic Profile of 2-Chloro-3-cyanopyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-cyanopyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-chloro-3-cyanopyridine**, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections present tabulated spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and the complementary nature of the spectroscopic techniques.

Spectroscopic Data

The structural elucidation of **2-chloro-3-cyanopyridine** is supported by data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

Chemical Shift (δ) ppm	Description
7.20 - 7.32	Aromatic Region[1]
8.29 - 8.30	Aromatic Region[1]

^{13}C NMR Data[1][2]

Chemical Shift (δ) ppm
123.2
125.5
126.1
138.8
148.5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm^{-1})	Functional Group
Characteristic Absorption	$\text{C}\equiv\text{N}$ (Nitrile)[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of **2-chloro-3-cyanopyridine** is 138.55 g/mol .[3][4]

m/z	Interpretation
138.55	Molecular Ion (M^+) Peak[1][5]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and connectivity of atoms.

- **Sample Preparation:** A solution of the **2-chloro-3-cyanopyridine** sample is prepared by dissolving it in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The concentration is typically in the range of 5-25 mg/mL. The solution is then transferred to an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For ^1H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID). For ^{13}C NMR, similar principles are applied, often with proton decoupling to simplify the spectrum.
- **Data Processing:** The raw FID data is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
- **Data Analysis:** The chemical shifts (δ), coupling constants (J), and integration values of the peaks in the spectrum are analyzed to elucidate the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.^[1]

- **Sample Preparation:** The sample can be prepared in several ways. For a solid sample, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be cast from a solution of the compound.^[3] For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.^[3]
- **Data Acquisition:** An infrared spectrum of the sample is acquired.^[1] The spectrum is typically recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).^[1]
- **Data Analysis:** The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.^[1] Characteristic absorption bands corresponding to specific functional groups

are then identified.^[1]

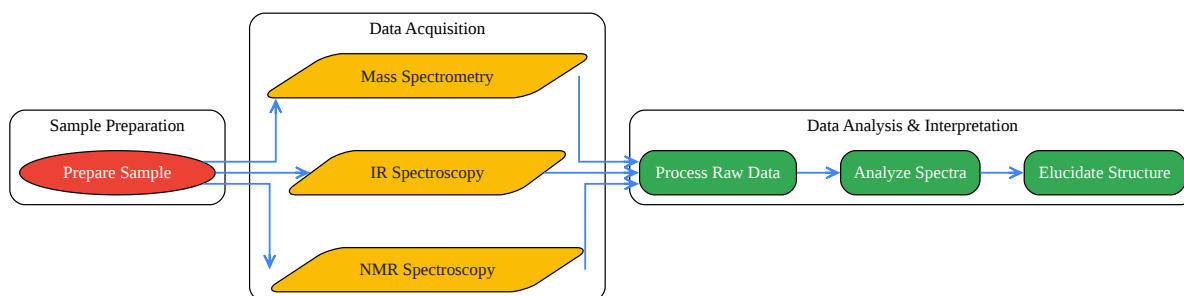
Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

- **Sample Introduction:** The sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
- **Ionization:** The sample molecules are ionized. A common method for this type of compound is Electron Ionization (EI), where high-energy electrons bombard the sample, causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak (M^+) provides the molecular weight of the compound. The fragmentation pattern can give additional structural information.

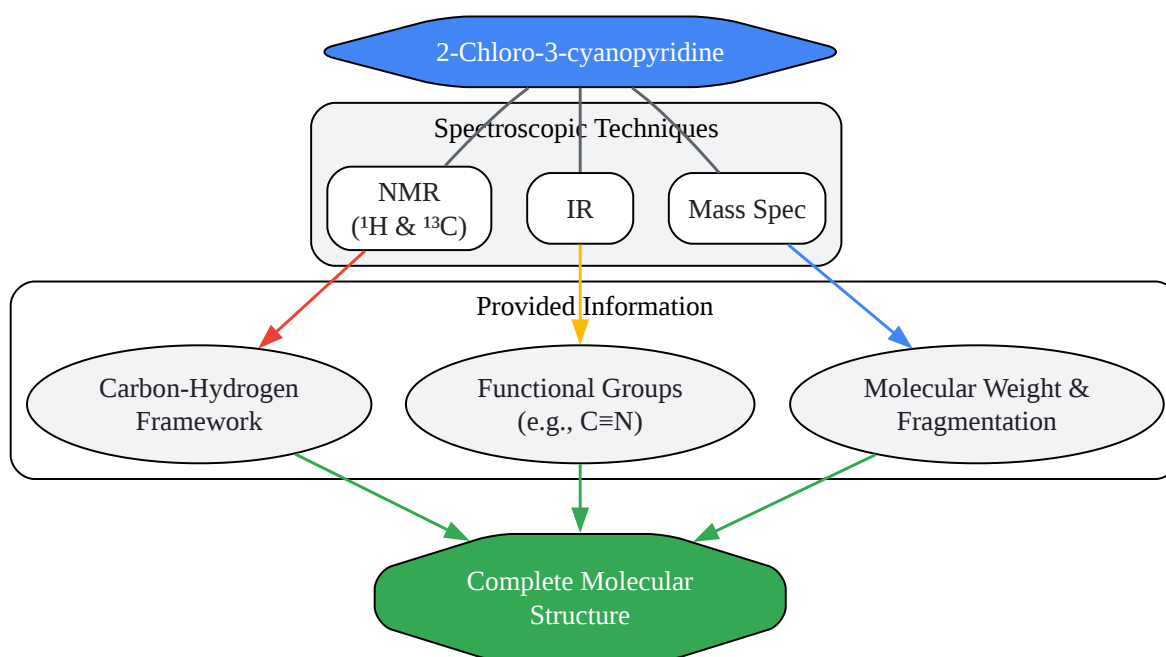
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of the different spectroscopic techniques.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Complementary information from different spectroscopic techniques for structural elucidation.

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